Butanedioic acid, 2-propylidene-, 1,4-dimethyl ester
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Overview
Description
Butanedioic acid, 2-propylidene-, 1,4-dimethyl ester is an organic compound with the molecular formula C9H14O4. It is a derivative of butanedioic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and a propylidene group is attached to the second carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2-propylidene-, 1,4-dimethyl ester typically involves the esterification of butanedioic acid derivatives with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2-propylidene-, 1,4-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Butanedioic acid, 2-propylidene-, 1,4-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, resins, and plasticizers, enhancing the properties of these materials.
Mechanism of Action
The mechanism of action of butanedioic acid, 2-propylidene-, 1,4-dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release butanedioic acid derivatives, which can then participate in various biochemical pathways. The propylidene group may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, dimethyl ester: A simpler ester derivative of butanedioic acid.
Butanedioic acid, 2-methyl-, dimethyl ester: Contains a methyl group instead of a propylidene group.
Butanedioic acid, 2,3-diethyl-, 1,4-dimethyl ester: Contains ethyl groups instead of a propylidene group.
Uniqueness
Butanedioic acid, 2-propylidene-, 1,4-dimethyl ester is unique due to the presence of the propylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H14O4 |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
dimethyl (2Z)-2-propylidenebutanedioate |
InChI |
InChI=1S/C9H14O4/c1-4-5-7(9(11)13-3)6-8(10)12-2/h5H,4,6H2,1-3H3/b7-5- |
InChI Key |
UYIAPJWLERMHFT-ALCCZGGFSA-N |
Isomeric SMILES |
CC/C=C(/CC(=O)OC)\C(=O)OC |
Canonical SMILES |
CCC=C(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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